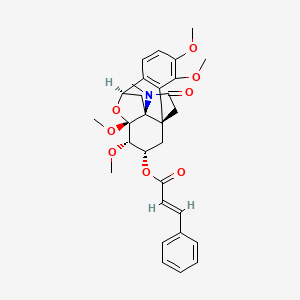
Stephalonine M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stephalonine M is a natural alkaloid compound with the molecular formula C30H33NO8 and a molecular weight of 535.58 g/mol . It is known for its potent antimicrobial properties, particularly against drug-resistant gram-negative bacteria. This compound is derived from the plant Stephania longa and has shown significant potential in biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stephalonine M involves several steps, starting from the extraction of the raw material from Stephania longa. The compound is then purified using various chromatographic techniques. Specific synthetic routes and reaction conditions are not widely documented, but typical methods involve organic solvent extraction and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Stephania longa plants, followed by purification using high-performance liquid chromatography (HPLC) or similar techniques. The compound’s stability and solubility in solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone make it suitable for such processes.
Chemical Reactions Analysis
Types of Reactions
Stephalonine M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Stephalonine M has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its antimicrobial properties against drug-resistant bacteria.
Medicine: Potential therapeutic applications in treating bacterial infections.
Industry: Used in the development of new antimicrobial agents and pharmaceuticals.
Mechanism of Action
Stephalonine M exerts its effects by inhibiting the synthesis of bacterial cell walls, thereby exhibiting potent antimicrobial activity. The compound targets specific enzymes involved in cell wall synthesis, disrupting the integrity of the bacterial cell and leading to cell death.
Comparison with Similar Compounds
Stephalonine M is part of the hasubanan-type alkaloids, which include compounds like stephalonine Q, stephalonine R, and stephalonine S . These compounds share similar structures and biological activities but differ in their specific molecular configurations and potency . This compound is unique in its high efficacy against drug-resistant gram-negative bacteria.
List of Similar Compounds
Properties
Molecular Formula |
C30H33NO8 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
[(1R,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-16-oxo-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H33NO8/c1-31-23(32)17-28-15-22(38-24(33)14-11-18-9-7-6-8-10-18)27(36-4)30(37-5)29(28,31)16-21(39-30)19-12-13-20(34-2)26(35-3)25(19)28/h6-14,21-22,27H,15-17H2,1-5H3/b14-11+/t21-,22+,27+,28-,29+,30+/m1/s1 |
InChI Key |
VUYMFOFOQOGUHO-VFGIGGLYSA-N |
Isomeric SMILES |
CN1C(=O)C[C@@]23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)OC(=O)/C=C/C6=CC=CC=C6)OC)OC |
Canonical SMILES |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















